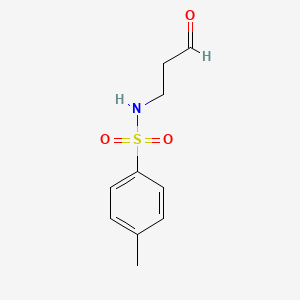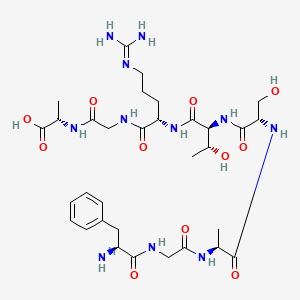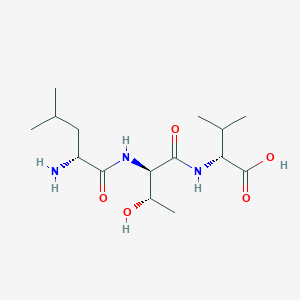
Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate is an organic compound characterized by its ester functional group and a phenyl ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate typically involves the esterification of 4-(4-methylphenyl)-2-oxobut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Halogenation can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 4-(4-methylphenyl)-2-oxobutanoic acid.
Reduction: 4-(4-methylphenyl)-2-hydroxybut-3-enoate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate exerts its effects is primarily through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can interact with various biological targets. The phenyl ring allows for interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
4-Methylpropiophenone: Shares the methylphenyl structure but differs in the functional group, being a ketone instead of an ester.
2-(4-Methylsulfonylphenyl)indole: Contains a similar phenyl ring but with different substituents and a different core structure.
Propriétés
Numéro CAS |
569338-07-4 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 4-(4-methylphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H12O3/c1-9-3-5-10(6-4-9)7-8-11(13)12(14)15-2/h3-8H,1-2H3 |
Clé InChI |
JNLWBOJWCZNNID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)


![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
![1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14214552.png)
![Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate](/img/structure/B14214562.png)
![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)


![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)
